molecular formula C11H7ClF6OS2 B14066314 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14066314
M. Wt: 368.7 g/mol
InChI Key: JEIWBWDUSGWNMF-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the formation of the chloropropanone moiety. One common method involves the reaction of 3,4-dihalophenyl compounds with trifluoromethylthiolating agents under controlled conditions. The chloropropanone group can be introduced through a subsequent reaction with chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the chloropropanone moiety to corresponding alcohols.

    Substitution: The chloropropanone group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in their additional functional groups and overall structure.

    Thiophene derivatives: Compounds containing thiophene rings with trifluoromethyl substituents exhibit similar chemical properties and applications.

Uniqueness: 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6OS2/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

JEIWBWDUSGWNMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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